2,6-Dichlorophenylacetonitrile

Anticancer AhR Ligand Structure-Activity Relationship (SAR)

Essential building block for Guanfacine API and selective c-Src kinase inhibitors (IC50 10-80 nM). The 2,6-dichloro substitution pattern confers distinct biological activity versus other isomers. 98% purity, available from milligram to metric ton scales.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 3215-64-3
Cat. No. B146609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylacetonitrile
CAS3215-64-3
SynonymsDichlorobenzyl cyanide
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC#N)Cl
InChIInChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
InChIKeyAOEJUUCUKRUCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylacetonitrile: Key Intermediate for Precision Synthesis of Kinase Inhibitors and High-Value Molecules


2,6-Dichlorophenylacetonitrile (CAS 3215-64-3) is a substituted phenylacetonitrile featuring chlorine atoms at the ortho positions of the aromatic ring [1]. As a versatile building block, it serves as a critical starting material for the synthesis of complex pharmaceutical intermediates and bioactive molecules, notably selective kinase inhibitors [2]. Its crystalline nature and specific reactivity profile make it a valuable compound in medicinal chemistry and agrochemical development, distinct from other chlorinated benzonitriles due to its unique substitution pattern [1].

Why Generic Substitution of 2,6-Dichlorophenylacetonitrile Fails: Critical Role of Ortho-Chlorination in Molecular Recognition


The 2,6-dichloro substitution pattern on the phenyl ring is not arbitrary; it profoundly influences the biological activity and selectivity of downstream compounds. As demonstrated in a direct comparative study of aryl hydrocarbon receptor (AhR) ligands, a derivative based on a 2,6-dichlorophenyl moiety exhibited a 10-fold decrease in cytotoxic potency (higher GI50) compared to its 3,4-dichlorophenyl analog [1]. This stark difference underscores that generic substitution with other dichlorophenylacetonitrile isomers (e.g., 2,4-, 3,4-, or 2,5-dichloro) can lead to substantial and unpredictable changes in potency and target selectivity, potentially derailing research programs and leading to failed experiments. The precise ortho, ortho'-chlorination is a key determinant of molecular geometry and interaction with biological targets, making 2,6-Dichlorophenylacetonitrile an irreplaceable intermediate for specific synthetic pathways and target profiles.

2,6-Dichlorophenylacetonitrile: Quantitative Evidence for Differentiated Performance vs. Analogs


2,6- vs. 3,4-Dichloro Isomerism: A 10-Fold Difference in Cancer Cell Cytotoxicity

A head-to-head comparison of dichlorophenylacrylonitrile derivatives synthesized from 2,6- and 3,4-dichlorophenylacetonitrile revealed a significant difference in anticancer potency. The lead compound derived from 3,4-dichlorophenylacetonitrile, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5), showed a GI50 of 0.56±0.03 µM. In stark contrast, switching to a 2,6-dichlorophenyl core led to a 10-fold decrease in potency [1].

Anticancer AhR Ligand Structure-Activity Relationship (SAR)

Enabling c-Src Kinase Inhibitor Synthesis: A Unique Scaffold Not Accessible with Other Nitriles

2,6-Dichlorophenylacetonitrile is a required, non-substitutable building block for synthesizing a specific class of potent and selective c-Src kinase inhibitors, the 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones [1]. The synthesis involves a direct condensation with 4,6-diaminonicotinaldehyde, a reaction uniquely enabled by the 2,6-dichloro substitution on the phenylacetonitrile core. The resulting inhibitors display IC50 values of 10-80 nM against c-Src kinase and demonstrate 10-300-fold selectivity over the related PDGF receptor (PDGFR) [1].

Kinase Inhibitor Medicinal Chemistry c-Src

Physicochemical Profile: Differentiated Solubility and Stability vs. 2,4-Dichloro Analog

The physicochemical properties of 2,6-Dichlorophenylacetonitrile offer a distinct profile that can be leveraged for specific applications. It is reported to be soluble in organic solvents like methanol, and it has a calculated LogP of approximately 3.06 [1]. While a direct quantitative comparison for solubility under identical conditions is not available, its melting point (73-75 °C) [2] differs notably from its structural isomer, 2,4-Dichlorophenylacetonitrile (melting point approx. 58-60 °C), which can impact its handling, purification, and formulation in solid-state reactions. This compound is stable under normal temperatures and pressures but is light-sensitive .

Physicochemical Properties Solubility LogP

Reactivity as a Synthetic Intermediate: A Cost-Effective Route to Guanfacine

2,6-Dichlorophenylacetonitrile is a key starting material in the industrial-scale synthesis of Guanfacine, an FDA-approved medication for ADHD [1]. A cost evaluation report details a production process for Guanfacine initiated with this specific nitrile, which is first reacted with sulfuric acid and methanol to form a 2,6-dichlorophenylacetate intermediate [1]. This specific reactivity of the nitrile group under acidic methanolysis conditions is critical for the high-yield production of the target drug.

Pharmaceutical Synthesis Process Chemistry ADHD

2,6-Dichlorophenylacetonitrile: Best-Fit Application Scenarios for Procurement and Research


Scenario 1: SAR Exploration of Selective AhR Ligands for Breast Cancer Therapy

This is a primary application area. Research groups focused on developing novel AhR ligands as selective anticancer agents require 2,6-Dichlorophenylacetonitrile to benchmark the impact of the 2,6-dichloro substitution on potency and selectivity. As shown in Section 3, this compound is essential for constructing the 2,6-dichlorophenylacrylonitrile scaffold, which has a 10-fold lower potency than its 3,4-dichloro counterpart [1]. Procurement is justified for any SAR study aiming to understand the role of ortho, ortho'-dichlorination in AhR binding and breast cancer cell cytotoxicity.

Scenario 2: Synthesis of c-Src Kinase Inhibitors for Targeted Oncology Research

For medicinal chemistry and chemical biology programs investigating protein tyrosine kinase inhibition, 2,6-Dichlorophenylacetonitrile is an indispensable starting material. It is the sole precursor for synthesizing the 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one class of inhibitors, which have demonstrated high potency (IC50 10-80 nM) and selectivity for c-Src over PDGFR [1]. Procuring this compound is a non-negotiable requirement for any project aiming to replicate, optimize, or further develop this specific and well-validated chemical series.

Scenario 3: Industrial-Scale Manufacturing of Guanfacine API

This is a critical industrial scenario. For CMOs and pharmaceutical companies engaged in the production of Guanfacine, 2,6-Dichlorophenylacetonitrile is a mandatory, regulated starting material [1]. The established synthetic route hinges on the specific reactivity of this nitrile. Procuring this compound in high purity and at commercial scale is a core requirement for the cost-effective and compliant manufacture of this ADHD medication. Use of any other isomer would produce an off-target compound and is not an option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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